[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate
Overview
Description
It is an antiarrhythmic. Diterpenoid Alkaloid , synthesized from Napelline which is extracted from Aconitum karakolicum
It has a potent antiarrhythmic activity on a various models of arrhythmia. It is effective for treatment urgent types of arrhythmia. By its antiarrhythmic activity and therapeutic width, 1-O-benzoylnapelline exceeds known antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine. Field of use: Interesting as a new antiarrhythmic
1-Benzoylnapelline(cas 198126-85-1) is an antiarrhythmic. Diterpenoid Alkaloid, synthesized from Napelline which is extracted from Aconitum karakolicum It has a potent antiarrhythmic activity on a various models of arrhythmia. It is effective for treatment urgent types of arrhythmia. By its antiarrhythmic activity and therapeutic width, 1-O-benzoylnapelline exceeds known antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine. Field of use
Scientific Research Applications
Synthetic Pathways and Structural Studies
Research by Mosimann & Vogel (2000) detailed the stereoselective formation of complex cyclic systems through epoxidation and subsequent reactions, illustrating advanced synthetic routes that could be relevant for the synthesis or functionalization of complex molecules like the one .
Hřebabecký, Dračínský, & Holý (2008) described the synthesis of novel carbocyclic nucleoside analogues, emphasizing the creation of unique structures that could serve as scaffolds for developing new therapeutics, hinting at methodologies that could be applied to synthesize or modify the structure of interest.
Biological Activities and Applications
Studies on biogenic compounds, such as those by Joy & Chakraborty (2017), highlighted the isolation and characterization of novel aryl polyketide derivatives with antioxidative and anti-inflammatory activities. This research points to the potential of structurally complex molecules in contributing to natural product-based drug discovery.
The anti-inflammatory and antioxidant potentials of novel compounds were also explored by Chakraborty & Raola (2018), who investigated oxygenated heterocyclic metabolites. Such studies are indicative of the broader relevance of complex molecules in addressing inflammation-related disorders.
properties
IUPAC Name |
[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO4/c1-4-30-15-27(3)11-10-23(34-26(33)17-8-6-5-7-9-17)29-21(27)12-19(24(29)30)28-14-18(16(2)25(28)32)20(31)13-22(28)29/h5-9,18-25,31-32H,2,4,10-15H2,1,3H3/t18-,19?,20+,21-,22-,23?,24?,25-,27+,28?,29?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAPVIVKFPRBM-GRHIOCCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)OC(=O)C7=CC=CC=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)C56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)OC(=O)C7=CC=CC=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25199685 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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